Etiproston

説明

Synthesis Analysis

The synthesis of complex molecular structures such as ETPs and ET molecules involves intricate steps to achieve the desired compounds. For example, the total synthesis of scabrosin diacetate, a member of the ETP family, highlights the challenges and strategies in constructing complex molecular architectures from simpler starting materials. The synthesis involves multiple steps, starting from diketopiperazine intermediates, demonstrating the complexity and ingenuity required in synthetic organic chemistry (Zipfel & Carreira, 2015).

Molecular Structure Analysis

The molecular structure of compounds like ET coordinated copper(I) complexes and ETPs showcases the intricacy of molecular engineering. For instance, ET molecules coordinating with copper ions through sulfur atoms, forming structures with specific Cu-S bond distances indicative of strong d-pi interactions. These structural details underline the importance of precise molecular arrangements for achieving desired physical and chemical properties (Kanehama et al., 2003).

Chemical Reactions and Properties

Chemical reactions involving ETP and ET molecules are key to understanding their functionality and potential applications. The reactivity and interactions of these molecules, such as the coordination chemistry of ET molecules with copper ions, reveal insights into their chemical properties and potential for forming complex materials with unique characteristics (Kanehama et al., 2003).

Physical Properties Analysis

The physical properties of compounds like ET molecules are significant for their potential applications in materials science. The semiconductor behavior of certain ET complexes, alongside their electronic structure, provides a foundation for exploring these molecules in electronic applications. Understanding the semiconductor-to-semiconductor transitions and magnetic measurements allows for the exploration of these compounds in advanced technological applications (Curreli et al., 2004).

Chemical Properties Analysis

The chemical properties of ETPs and related compounds, such as their redox behavior and coordination chemistry, are critical for their functionality. The study of redox-induced conformational switching in biomimetic peptides, for example, sheds light on the role of electron transfer in molecular dynamics and function. Such insights are invaluable for the development of molecules with tailored chemical properties for specific applications (Pagba & Barry, 2012).

科学的研究の応用

Data Integration in Scientific Research

Etiproston plays a significant role in the field of data integration for scientific research. A notable study by Kathiravelu et al. (2018) discusses the challenges of integrating and loading data from large and numerous distributed data sources in scientific research. Their proposed novel Extract, Transform, Load (ETL) approach, a hybrid of eager and lazy ETL approaches, is tailored for scientific data integration. This methodology, evaluated in the context of medical research, offers enhanced performance for data integration and sharing in scientific research, potentially including applications involving Etiproston (Kathiravelu et al., 2018).

Ethylmercury Research

Research examining the passage of ethylmercury-containing compounds across the blood-brain barrier is crucial for understanding the implications of substances like Etiproston in scientific research. Kern et al. (2019) provide evidence that ethylmercury, an element related to Etiproston, is actively transported across membranes, influencing the scientific understanding of how substances like Etiproston interact with biological systems (Kern et al., 2019).

Online Multimedia Databases in Biology

The development of online multimedia databases for communities of practice in biology, as outlined by Sébastien and Conruyt (2008), is another area where Etiproston's relevance can be seen. These databases allow for the sharing of various document types, including information related to Etiproston, among biological research communities. This user-centered development process ensures that the database aligns with researcher practices, making it a vital tool for disseminating and accessing information on substances like Etiproston (Sébastien & Conruyt, 2008).

Lipidic Carrier Systems for Proteins

In membrane protein research, stabilizing proteins for study is crucial. A study by Frauenfeld et al. (2016) on a saposin-lipoprotein nanoparticle system, Salipro, reveals its potential for reconstituting membrane proteins in a lipid environment, stabilized by saposin proteins. This approach could be significant for the study of Etiproston in relation to membrane proteins (Frauenfeld et al., 2016).

Treatment of Retained Placenta in Dairy Cows

In veterinary medicine, particularly in the treatment of retained placenta in dairy cows, Etiproston has been examined. Drillich et al. (2005) compared different strategies for treating retained placenta, including the use of Etiproston. Although their results did not show a significant positive effect of Etiproston on cure rate and reproductive performance, it contributes to the understanding of Etiproston’s application in veterinary medicine (Drillich et al., 2005).

作用機序

Mode of Action

Prostaglandins are known to regulate a variety of physiological processes, including inflammation, blood flow, and the formation of blood clots .

Result of Action

Etiproston is known to induce luteal regression , which is the process of the corpus luteum (a structure in the ovary) breaking down unless pregnancy occurs. This suggests that Etiproston may have applications in reproductive medicine, particularly in the regulation of the menstrual cycle.

特性

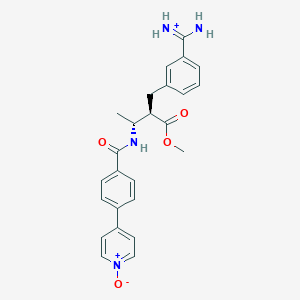

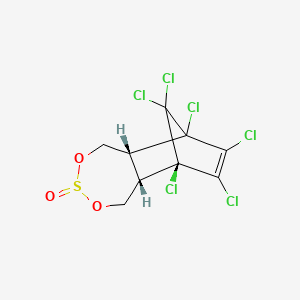

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-2-[2-(phenoxymethyl)-1,3-dioxolan-2-yl]ethenyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O7/c25-21-16-22(26)20(19(21)10-6-1-2-7-11-23(27)28)12-13-24(30-14-15-31-24)17-29-18-8-4-3-5-9-18/h1,3-6,8-9,12-13,19-22,25-26H,2,7,10-11,14-17H2,(H,27,28)/b6-1-,13-12+/t19-,20-,21+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPALXSWPHQNCAA-RLJNYRALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)(COC2=CC=CC=C2)C=CC3C(CC(C3CC=CCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC(O1)(COC2=CC=CC=C2)/C=C/[C@H]3[C@@H](C[C@@H]([C@@H]3C/C=C\CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501024232 | |

| Record name | (Z)-7-((1R,2R,3R,5S)-3,5-Dihydroxy-2-((E)-2-(2-(phenoxymethyl)-1,3-dioxolan-2-yl)vinyl)cyclopentyl)-5-heptenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501024232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Etiproston | |

CAS RN |

59619-81-7 | |

| Record name | Etiproston [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059619817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-7-((1R,2R,3R,5S)-3,5-Dihydroxy-2-((E)-2-(2-(phenoxymethyl)-1,3-dioxolan-2-yl)vinyl)cyclopentyl)-5-heptenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501024232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 59619-81-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETIPROSTON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TCU22W0APY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Etiproston and how does it work?

A1: Etiproston is a synthetic analog of prostaglandin F2α (PGF2α) [, ]. While its exact mechanism of action isn't fully detailed in the provided research, it's known that PGF2α analogs like Etiproston exert their effects by binding to prostaglandin F2α receptors []. This binding can lead to a variety of physiological effects, including luteal regression, which is the process of the corpus luteum breaking down [].

Q2: What are the applications of Etiproston in veterinary medicine?

A2: Research suggests that Etiproston can potentially be used for:

- Inducing estrus in cows: Studies have shown that Etiproston can induce estrus in postpartum Sahiwal cows [, ].

- Treating retained placenta in cows: Etiproston has been investigated as a potential treatment for retained placenta in cows, although the research did not show a significant benefit compared to other treatment strategies [].

- Inducing parturition in sows: Some studies have explored the use of Etiproston for inducing parturition in pregnant sows [].

Q3: How is Etiproston metabolized and eliminated from the body?

A3: Studies in cows have shown that Etiproston is rapidly eliminated from the body, primarily through urine and feces [, ]. The primary metabolite identified was the tetranor acid derivative, often found in equilibrium with its lactone form [, ].

Q4: Are there any analytical methods available to detect Etiproston residues?

A4: Yes, an enzyme-linked immunosorbent assay (ELISA) has been developed for the detection of Etiproston residues in cattle and swine tissues, as well as in cows' milk []. This method utilizes horseradish peroxidase (HRP) as a label enzyme and demonstrates high specificity for Etiproston, with no cross-reactivity observed with various endogenous prostaglandins [].

Q5: Has Etiproston been compared to other prostaglandin analogs?

A5: In a study focusing on canine luteal regression, Etiproston tromethamine was compared to cloprostenol, another PGF2α analog commonly used in veterinary medicine []. The study found that cloprostenol was more effective at inducing luteal regression in dogs compared to Etiproston tromethamine [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butyl]-3,5-dimethylpiperidine](/img/structure/B1231240.png)

![3-Ethyl-2-[2-(2-methyl-1H-indol-3-yl)-vinyl]-3H-quinazolin-4-one](/img/structure/B1231241.png)

![(E)-N-[1-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B1231242.png)